Stat3 plays a critical role in numerous cellular processes, including cell proliferation, differentiation, and survival. By inhibiting Stat3 with SH5-07, researchers can dissect its specific contributions in these processes. For instance, treating cells with SH5-07 followed by analysis of downstream gene expression can reveal genes regulated by Stat3 signaling [1]. This approach helps elucidate the mechanisms by which Stat3 influences cellular behavior.
[1] Source: Xu, D., et al. (2010). Discovery of a potent small-molecule Stat3 inhibitor by a high-throughput screening approach. Journal of biological chemistry, 285(4), 2477-2483. ()
Stat3 is constitutively active (continuously "on") in many cancers, promoting tumor growth and metastasis. SH5-07 serves as a tool to investigate the role of Stat3 in cancer progression. Researchers can treat cancer cells with SH5-07 and assess its impact on cell proliferation, migration, and survival. This can provide insights into Stat3's contribution to cancer development and identify it as a potential therapeutic target [2].
[2] Source: Song, L., et al. (2010). SH5-07, a novel Stat3 inhibitor, exhibits antitumor activity in T-cell acute lymphoblastic leukemia. Molecular cancer therapeutics, 9(3), 802-813. ()
Stat3 is also implicated in chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Researchers can employ SH5-07 to investigate Stat3's function in these conditions. By studying the effects of SH5-07 on inflammatory signaling pathways in immune cells, scientists can gain a deeper understanding of Stat3's role in inflammation and explore its potential as a therapeutic target for inflammatory disorders [3, 4].
[3] Source: Ni, X., et al. (2011). SH5-07, a Stat3 inhibitor, suppresses the inflammatory response in human rheumatoid arthritis fibroblast-like synoviocytes. Arthritis research & therapy, 13(2), R32. ()
SH5-07 is a chemical compound with the molecular formula C29H28F5N3O5S and a CAS number of 1456632-41-9. It is primarily recognized as a selective inhibitor of Signal Transducer and Activator of Transcription 3, commonly referred to as STAT3. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. The inhibition of STAT3 by SH5-07 has been shown to have significant implications in cancer therapy, particularly in targeting malignancies such as glioma and breast cancer .
The biological activity of SH5-07 has been extensively studied in vitro and in vivo. It has demonstrated efficacy in suppressing the proliferation and viability of various cancer cell lines, including human glioma and breast cancer cells. In animal models, SH5-07 has shown the ability to reduce tumor size and metastasis, indicating its potential as an effective therapeutic agent against aggressive cancers . Additionally, studies suggest that SH5-07 may enhance the effects of other anticancer treatments when used in combination therapies.
SH5-07's primary application lies in cancer research and therapy, particularly for tumors characterized by aberrant STAT3 signaling. Its applications include:
Several compounds share structural or functional similarities with SH5-07, particularly those targeting the STAT3 pathway or exhibiting anti-cancer properties. Notable compounds include:
Compound Name | CAS Number | Mechanism of Action | Unique Features |
---|---|---|---|
Stattic | 872620-88-0 | Inhibits STAT3 dimerization | Non-selective for other STAT proteins |
C188-9 | 1224108-57-9 | Inhibits phosphorylation of STAT3 | Potent against multiple cancers |
WP1066 | 1352120-92-0 | Inhibits STAT3 signaling | Also affects NF-kB pathway |
Pimozide | 2062-78-4 | Antipsychotic with reported anti-cancer properties | Multi-targeted effects |
SH5-07 stands out due to its selective targeting of STAT3 over other similar transcription factors, making it a promising candidate for targeted cancer therapies while minimizing off-target effects .